(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide
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Description
(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide is the orphan nuclear receptor Nur77 . Nur77 plays a crucial role in the regulation of autophagy and liver fibrosis .
Mode of Action
(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide interacts with its target, Nur77, by directly binding to it . This interaction inhibits the expression of TGF-β1-induced α-SMA and COLA1 in a Nur77-dependent manner .
Biochemical Pathways
The compound (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide affects the mTORC1 signaling pathway . By inhibiting this pathway, the compound enhances autophagic flux, which is beneficial in the treatment of hepatic fibrosis .
Result of Action
The action of (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide results in significant reduction of CCl4-mediated hepatic inflammation response and extracellular matrix (ECM) production . This slows the progression of hepatic fibrosis .
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-3-4-9-15(19)18-17-11-12-10-16-14-8-6-5-7-13(12)14/h5-8,10-11,16H,2-4,9H2,1H3,(H,18,19)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMJOQGQLYFLE-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.